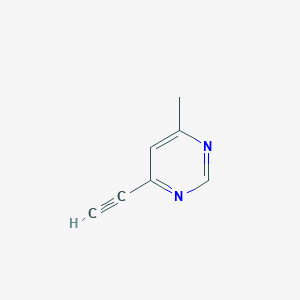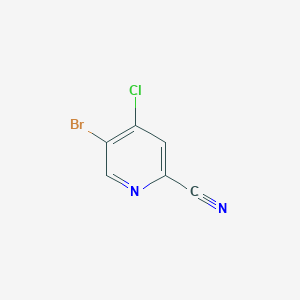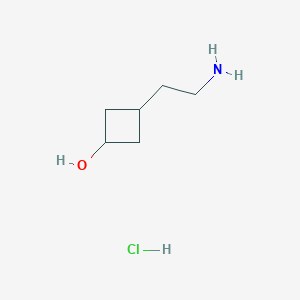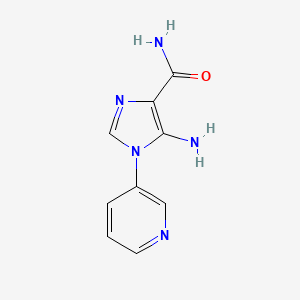
4-Ethynyl-6-methylpyrimidine
Overview
Description
Scientific Research Applications
Comprehensive Analysis of 4-Ethynyl-6-methylpyrimidine Applications
4-Ethynyl-6-methylpyrimidine is a pyrimidine derivative, a class of compounds known for their wide range of applications in scientific research due to their structural diversity and biological significance. Below is a detailed analysis of the unique applications of 4-Ethynyl-6-methylpyrimidine in various scientific fields.
Synthesis of Bicyclic Systems: Pyrimidine derivatives are key in synthesizing bicyclic systems, which are crucial in medicinal chemistry. The compound can be used to create pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These systems have shown significant biological characteristics and are applied in medical and pharmaceutical fields.
Antifungal Applications: Recent studies have synthesized new pyrimidine derivatives and evaluated their antifungal activities. Compounds like 4-Ethynyl-6-methylpyrimidine have demonstrated fungicidal activities, with some showing more potency than control fungicides . This makes them valuable in developing new antifungal agents.
Drug Discovery: Pyrimidines serve as an important core structure in drug molecules. They have been used in therapeutics for anti-infectives, anticancer, immunology, and neurological disorders . 4-Ethynyl-6-methylpyrimidine, with its unique structure, could be pivotal in synthesizing new drug candidates.
Biological Targeting: The compound’s ability to interact with biological targets is significant for disease models. It can be used to study the biological potency, ADME properties, and pharmacokinetics/pharmacodynamics of potential drug candidates .
Bioisostere for Aromatic Systems: 4-Ethynyl-6-methylpyrimidine can act as a bioisostere for phenyl and other aromatic π systems. This property is beneficial in medicinal chemistry for improving the medicinal properties of drug candidates .
Central Nervous System (CNS) Agents: Due to its broad biological activity, pyrimidine derivatives are of interest for CNS-active agents. They can be used as calcium channel blockers and antidepressants, providing a pathway for treating neurological disorders .
Chronic Pain Management: The structural diversity of pyrimidines allows for their application in managing chronic pain. By acting on specific biological pathways, derivatives like 4-Ethynyl-6-methylpyrimidine could lead to the development of new analgesics .
Diabetes Mellitus Treatment: Pyrimidine-based drugs have been explored for their potential in treating diabetes mellitus. Their role in synthesizing compounds that can regulate blood sugar levels makes them valuable in diabetes research .
Future Directions
Pyrimidine derivatives have attracted great interest due to their diverse biological activities. They have been used in the development of new classes of antifungal agents and have shown potential as neuroprotective and anti-neuroinflammatory agents . Thus, the novel scaffolds of pyrimidine-based compounds, including “4-Ethynyl-6-methylpyrimidine”, can potentially be developed further in these directions .
properties
IUPAC Name |
4-ethynyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-6(2)8-5-9-7/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJVKDHYMLUAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)



![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)


![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)





![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)